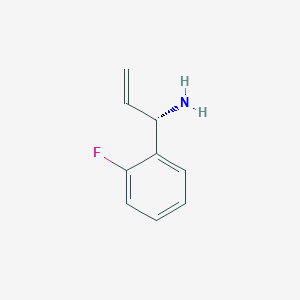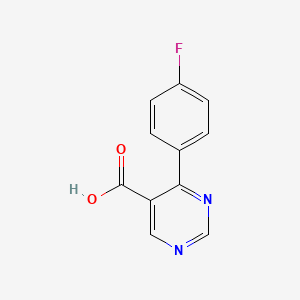
4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 4-position and a carboxylic acid group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid typically involves the reaction of 4-fluorobenzaldehyde with malononitrile to form 4-(4-fluorophenyl)-3-buten-2-one, which is then cyclized with guanidine to yield the desired pyrimidine derivative . The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid include:
- 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
- 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group and carboxylic acid moiety provides unique properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C11H7FN2O2 |
|---|---|
Peso molecular |
218.18 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)10-9(11(15)16)5-13-6-14-10/h1-6H,(H,15,16) |
Clave InChI |
PFNDZFCNXLIIOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=NC=C2C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



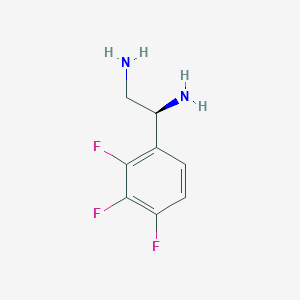

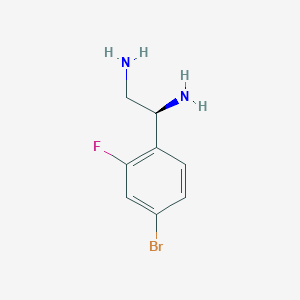
![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13057473.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13057478.png)



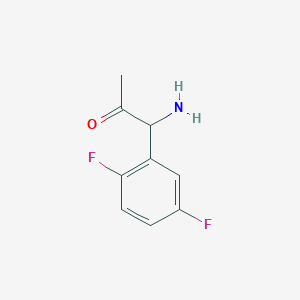

![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)
